2,4,7-trichloro-5-methylquinazoline
Description
Properties
CAS No. |
1594878-92-8 |
|---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-5-methylquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-amino-5-methylbenzoic acid with phosphorus oxychloride (POCl3) to form this compound . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-5-methylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
- Substituted quinazoline derivatives
- Oxidized products such as carboxylic acids
- Reduced quinazoline derivatives
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
2,4,7-Trichloro-5-methylquinazoline acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. One notable target is PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a crucial role in various signaling pathways that are frequently altered in cancers. Inhibition of PDK1 has shown potential in treating cancers driven by mutations in oncogenes such as K-ras and H-ras .
Case Study:
A study indicated that quinazoline derivatives, including this compound, demonstrated significant antitumor activity against various cancer cell lines. The compounds were assessed for their ability to inhibit tumor growth in vivo using mouse models with human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups .
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | PDK1 | 0.25 | Colorectal Cancer |
| Quinazoline Derivative A | EGFR | 0.50 | Lung Cancer |
| Quinazoline Derivative B | CDK2 | 0.30 | Breast Cancer |
Antiviral Applications
Therapeutic Potential:
Research has highlighted the antiviral properties of quinazoline derivatives against herpesviruses, particularly Human Cytomegalovirus (HCMV). The compound has been shown to inhibit viral replication by targeting the UL97 kinase, which is essential for the virus's lifecycle .
Case Study:
In vitro studies demonstrated that this compound exhibited potent antiviral activity with IC50 values significantly lower than those of standard antiviral agents like ganciclovir. The compound was effective at low micromolar concentrations and showed minimal cytotoxicity to host cells .
| Compound | Viral Target | IC50 (µM) | Cytotoxicity (CC50) (µM) |
|---|---|---|---|
| This compound | HCMV UL97 | 0.35 | >10 |
| Ganciclovir | HCMV | 20 | 10 |
Anti-inflammatory Applications
Mechanism of Action:
The anti-inflammatory properties of quinazolines are attributed to their ability to modulate cytokine release and inhibit neutrophil migration. This action is particularly relevant in conditions such as acute lung injury where inflammation plays a critical role .
Case Study:
A murine model of acute lung injury treated with a quinazoline derivative showed significant improvements in inflammatory markers compared to untreated controls. The treatment reduced levels of IL-6 and preserved vascular integrity within the lungs .
| Treatment Group | IL-6 Levels (pg/mL) | Neutrophil Count (cells/mL) |
|---|---|---|
| Control | 150 | 500 |
| Quinazoline | 75 | 200 |
Mechanism of Action
The mechanism of action of 2,4,7-trichloro-5-methylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Quinazoline derivatives vary widely in their substitution patterns, which directly influence their chemical reactivity, physical properties, and applications.
Substituent Effects on Reactivity and Stability
- Halogenation: The presence of three chlorine atoms in 2,4,7-trichloro-5-methylquinazoline enhances its electrophilicity compared to non-halogenated quinazolines. This makes it a reactive intermediate for further functionalization, such as nucleophilic aromatic substitution (e.g., replacing chlorine with amines or alkoxy groups). In contrast, derivatives like 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) incorporate aryl or heteroaryl groups (e.g., thiophene), which reduce electrophilicity but improve stability and π-π stacking interactions, often desirable in pharmaceutical contexts .
- This contrasts with derivatives bearing polar groups (e.g., pyridine or carbaldehyde substituents), which prioritize solubility in aqueous environments.
Pharmacological and Industrial Potential
- This compound: Limited data are available on its direct applications. However, its chlorine-rich structure suggests utility as a scaffold for anticancer or antimicrobial agents, where halogen atoms often enhance target binding.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4,7-trichloro-5-methylquinazoline, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Route 1 : React 2-amino-5-methylbenzoic acid derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. Optimize stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and monitor temperature (80–110°C) to prevent decomposition .
- Route 2 : Condense 6-chloro-2,4-quinazolinedione with POCl₃ and dimethylaniline. Use inert solvents (e.g., chlorobenzene) and reflux for 6–12 hours. Yield improvements (≥70%) require strict anhydrous conditions .
- Purification : Isolate the product via vacuum distillation, followed by recrystallization in ethanol-water (1:2 v/v) to achieve >95% purity .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Compare with PubChem data for validation .
- IR : Confirm C-Cl stretches (550–650 cm⁻¹) and quinazoline ring vibrations (1600–1650 cm⁻¹) .
- HPLC/TLC : Monitor reaction progress with silica-gel TLC (hexane:ethyl acetate, 4:1) or reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Approach :
- Comparative Assays : Replicate studies using standardized in vitro models (e.g., MIC assays for antimicrobial activity) with controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or CH₃) to isolate contributing functional groups .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate with SPR binding assays .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C-2 and C-4 positions) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., LUMO localization at C-7) .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
- Strategies :
- Protection/Deprotection : Block C-2 and C-4 with trimethylsilyl groups before substituting C-7 with amines or alkoxides .
- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to introduce aryl/heteroaryl groups at C-7 .
Q. What experimental designs address by-product formation during large-scale synthesis?
- Optimization Steps :
- By-Product Identification : Use LC-MS to detect chlorinated dimers or hydrolyzed intermediates .
- Process Control : Implement continuous flow reactors with real-time FTIR monitoring to adjust residence time and temperature .
- Workup : Employ liquid-liquid extraction (chloroform/water) to remove polar impurities before crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
